molecular formula C7H9FN2O2 B11768150 5-Fluoro-2-propoxypyrimidin-4(3H)-one

5-Fluoro-2-propoxypyrimidin-4(3H)-one

Cat. No.: B11768150
M. Wt: 172.16 g/mol
InChI Key: SSFGHWDREFBVCU-UHFFFAOYSA-N
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Description

5-Fluoro-2-propoxypyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a fluorine atom at the fifth position, a propoxy group at the second position, and a keto group at the fourth position of the pyrimidine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-propoxypyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine and 1-fluoro-2-propanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydride.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-propoxypyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-propoxypyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated pyrimidine structure.

    2-Fluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.

Uniqueness

5-Fluoro-2-propoxypyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group at the second position and fluorine atom at the fifth position differentiate it from other fluorinated pyrimidines, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

5-fluoro-2-propoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9FN2O2/c1-2-3-12-7-9-4-5(8)6(11)10-7/h4H,2-3H2,1H3,(H,9,10,11)

InChI Key

SSFGHWDREFBVCU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=C(C(=O)N1)F

Origin of Product

United States

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